molecular formula C10H9NO2 B12816882 5-Methoxy-3-methyleneisoindolin-1-one

5-Methoxy-3-methyleneisoindolin-1-one

Cat. No.: B12816882
M. Wt: 175.18 g/mol
InChI Key: XTYMPYBTUQBWHE-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyleneisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are present in various natural products and pharmaceutical molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methyleneisoindolin-1-one can be achieved through various methods. One common approach involves the use of ultrasonic irradiation, which offers advantages such as improved reaction rates, yields, and selectivity. For instance, a small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This method is characterized by group tolerance, high efficiency, and the ability to perform reactions on a multigram scale.

Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of palladium or rhodium catalysts in tandem oxidative C–H activation and annulation reactions is one such method . Additionally, the treatment of 2-alkynylbenzoic acids with primary amines has been reported to form hydroxyisoindolinones .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-methyleneisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the methoxy and methylene groups.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methoxy-3-methyleneisoindolin-1-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

5-Methoxy-3-methyleneisoindolin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-methoxy-3-methylideneisoindol-1-one

InChI

InChI=1S/C10H9NO2/c1-6-9-5-7(13-2)3-4-8(9)10(12)11-6/h3-5H,1H2,2H3,(H,11,12)

InChI Key

XTYMPYBTUQBWHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC2=C

Origin of Product

United States

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